molecular formula C16H12N4O4S B2658926 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide CAS No. 886916-38-7

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide

Cat. No. B2658926
CAS RN: 886916-38-7
M. Wt: 356.36
InChI Key: RAZCBTJMIWPHLX-UHFFFAOYSA-N
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Description

“N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide” is a complex organic compound. It contains several functional groups, including a methylthio group, a phenyl group, an oxadiazole ring, a nitro group, and a benzamide group . These functional groups could potentially give this compound a variety of chemical properties and reactivities.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of compounds with oxadiazole rings have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as therapeutic agents for treating microbial infections (Desai, Rajpara, & Joshi, 2013). Similarly, 1,3,4-oxadiazole derivatives have been identified as having potent antimicrobial properties, with some compounds demonstrating activity at very low concentrations against various bacterial and fungal species (Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).

Anticancer Activity

Research has also focused on the anticancer potential of oxadiazole derivatives. For instance, certain 1,3,4-oxadiazole compounds have been evaluated for their cytotoxic properties against various cancer cell lines, with some showing promising activity. This suggests that these compounds could be explored further as potential anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antioxidant Properties

The antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives has been investigated, with some derivatives demonstrating significant radical scavenging ability. These findings highlight the potential of oxadiazole compounds in the development of new antioxidant therapies (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Synthesis and Characterisation

Studies have also focused on the synthesis and characterisation of mesogenic materials based on 1,3,4-oxadiazole, indicating the versatility of these compounds in material science. The nitro terminal group and alkoxy chains play a significant role in determining the liquid crystalline properties of these derivatives (Abboud, Lafta, & Tomi, 2017).

properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-25-13-7-5-10(6-8-13)15-18-19-16(24-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCBTJMIWPHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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